molecular formula C8H13ClN2O B034553 5-(Aminomethyl)-2-methoxyaniline dihydrochloride CAS No. 102677-72-5

5-(Aminomethyl)-2-methoxyaniline dihydrochloride

Cat. No.: B034553
CAS No.: 102677-72-5
M. Wt: 188.65 g/mol
InChI Key: PDVNEBNLHOAVQC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyaniline dihydrochloride is an organic compound that features both an amine and a methoxy group attached to a benzene ring. This compound is often used in various chemical reactions due to its unique structure, which allows it to participate in multiple types of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methoxyaniline dihydrochloride typically involves the following steps:

    Starting Material: The process begins with 2-methoxyaniline.

    Formylation: The 2-methoxyaniline undergoes formylation to introduce a formyl group at the para position.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

5-(Aminomethyl)-2-methoxyaniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxyaniline dihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-methoxyaniline: Lacks the dihydrochloride salt form.

    2-Methoxyaniline: Does not have the aminomethyl group.

    5-(Aminomethyl)-2-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.

Uniqueness

5-(Aminomethyl)-2-methoxyaniline dihydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

102677-72-5

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

5-(aminomethyl)-2-methoxyaniline;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4H,5,9-10H2,1H3;1H

InChI Key

PDVNEBNLHOAVQC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN)N.Cl.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CN)N.Cl

Synonyms

5-(AMINOMETHYL)-2-METHOXYANILINE DIHYDROCHLORIDE

Origin of Product

United States

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